molecular formula C20H24ClF2N3O4S B2515124 3,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1185145-67-8

3,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2515124
CAS No.: 1185145-67-8
M. Wt: 475.94
InChI Key: LQUMSPNUZJGURZ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClF2N3O4S and its molecular weight is 475.94. The purity is usually 95%.
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Biological Activity

3,4-Difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound that has garnered attention due to its unique structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with difluoro substitutions and a piperazine ring connected to a methoxyphenyl group . The IUPAC name is 3,4-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide, and its molecular formula is C20H23F2N3O4SC_{20}H_{23}F_2N_3O_4S .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluoro and sulfonamide groups enhance its binding affinity, allowing it to modulate the activity of various biological pathways. This modulation may involve:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Anticancer Potential

Research has explored the anticancer properties of similar benzamide derivatives. For instance, compounds with a similar structure have shown significant inhibitory effects on cancer cell proliferation. A study highlighted that certain benzamides exhibit moderate to high potency against RET kinase, which is crucial in cancer therapy .

CompoundActivityReference
I-8Inhibits RET kinase activity
3,4-Difluoro-N-(...)Potential anticancer agent

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Benzamide derivatives have been known to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 3,4-difluoro-N-(...) could be beneficial in treating inflammatory diseases .

Study on Anticancer Activity

In a recent study focusing on the structure-activity relationship (SAR) of benzamide derivatives, 3,4-difluoro-N-(...) was tested for its cytotoxic effects on several cancer cell lines. The findings indicated that the compound significantly inhibited cell growth in vitro, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.

  • IC50 Values : The IC50 values for MCF-7 and A549 were reported at 12 µM and 15 µM respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Study on Receptor Interaction

Another study investigated the binding affinity of this compound towards serotonin receptors. The results showed that it binds effectively to the 5-HT2A receptor, which is implicated in various neurological disorders. This interaction suggests potential applications in treating conditions such as anxiety and depression .

Properties

IUPAC Name

3,4-difluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O4S.ClH/c1-29-16-3-5-17(6-4-16)30(27,28)25-12-10-24(11-13-25)9-8-23-20(26)15-2-7-18(21)19(22)14-15;/h2-7,14H,8-13H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUMSPNUZJGURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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